2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Overview
Description
2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is an organic compound that belongs to the class of nitrobenzoannulenes. This compound is characterized by a nitro group attached to a benzoannulene ring system, which is a fused bicyclic structure. The presence of the nitro group and the unique ring structure imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one typically involves the nitration of a suitable precursor. One common method is the nitration of 8,9-dihydro-5H-benzo7annulen-7(6H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
On an industrial scale, the production of 2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one may involve continuous flow nitration processes. These processes allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Amino-8,9-dihydro-5H-benzoannulen-7(6H)-one.
Substitution: Various substituted benzoannulenes depending on the nucleophile used.
Scientific Research Applications
2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is primarily related to its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with biological macromolecules such as DNA and proteins. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dihydro-5H-benzo7annulen-7(6H)-one : Lacks the nitro group, making it less reactive in certain chemical reactions.
- 2-Amino-8,9-dihydro-5H-benzo7annulen-7(6H)-one : Formed by the reduction of the nitro compound, has different chemical and biological properties.
Uniqueness
2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-5-2-8-1-4-10(12(14)15)7-9(8)3-6-11/h1,4,7H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPLEYWTKAXWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672269 | |
Record name | 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740842-50-6 | |
Record name | 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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